Cas no 2639423-84-8 (3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid)

2639423-84-8 structure
اسم المنتج:3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid
3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2639423-84-8
- EN300-27783990
- 3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid
- 3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid
-
- نواة داخلي: 1S/C15H12FNO5/c16-12-10(14(19)20)6-7-11(18)13(12)17-15(21)22-8-9-4-2-1-3-5-9/h1-7,18H,8H2,(H,17,21)(H,19,20)
- مفتاح Inchi: CSQBZAMISSFPDK-UHFFFAOYSA-N
- ابتسامات: FC1C(C(=O)O)=CC=C(C=1NC(=O)OCC1C=CC=CC=1)O
حساب السمة
- نوعية دقيقة: 305.06995065g/mol
- النظائر كتلة واحدة: 305.06995065g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 5
- تعقيدات: 399
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.3
- طوبولوجي سطح القطب: 95.9Ų
3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783990-5.0g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
Enamine | EN300-27783990-0.05g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-27783990-0.25g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
Enamine | EN300-27783990-10.0g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-27783990-5g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 5g |
$4557.0 | 2023-09-09 | ||
Enamine | EN300-27783990-10g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 10g |
$6758.0 | 2023-09-09 | ||
Enamine | EN300-27783990-1.0g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-27783990-1g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 1g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-27783990-2.5g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-27783990-0.5g |
3-{[(benzyloxy)carbonyl]amino}-2-fluoro-4-hydroxybenzoic acid |
2639423-84-8 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 |
3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid الوثائق ذات الصلة
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2639423-84-8 (3-{(benzyloxy)carbonylamino}-2-fluoro-4-hydroxybenzoic acid) منتجات ذات صلة
- 105462-32-6(5,5-Dimethoxypent-1-yne)
- 256498-66-5(BAY 41-8543)
- 1375471-87-6(Methyl({2-1-(1-methylpiperidin-4-yl)piperidin-4-ylethyl})amine)
- 2228398-18-1(O-4-(1H-1,3-benzodiazol-2-yl)butylhydroxylamine)
- 139615-62-6(Methyl 3-Hydroxy-4,7,7-trimethyl-bicyclo2.2.1heptane-1-carboxylate)
- 2229647-33-8(1-4-amino-3-(trifluoromethyl)but-1-en-1-yl-4-fluorobenzene)
- 229184-01-4(3-(3-bromopyridin-4-yl)propan-1-ol)
- 2034265-97-7(2-(3,5-Dimethyl-4-isoxazolyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone)
- 380569-55-1(3-AMINO-4-CHLORO-N-(4-IODO-PHENYL)-BENZENESULFONAMIDE)
- 1903062-40-7(6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine)
الموردين الموصى بهم
atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة